molecular formula C7H12N2O B13544217 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine

2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B13544217
M. Wt: 140.18 g/mol
InChI Key: CIKYIQLBYUIBSY-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine is a heterocyclic compound featuring an oxazole ring substituted with a dimethyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of dimethylamine with an α-halo ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The ethanamine side chain may enhance the compound’s binding affinity to its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2O/c1-5-6(2)10-7(9-5)3-4-8/h3-4,8H2,1-2H3

InChI Key

CIKYIQLBYUIBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)CCN)C

Origin of Product

United States

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